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Compound of Interest

Compound Name: Angenomalin

Cat. No.: B15594359 Get Quote

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: Der Ras-Raf-MEK-ERK-Signalweg (MAPK/ERK-Weg) ist eine zentrale Kaskade,

die extrazelluläre Signale in zelluläre Reaktionen wie Proliferation, Differenzierung und

Überleben umwandelt[1][2][3]. Eine fehlregulierte Aktivierung dieses Signalwegs ist ein

Kennzeichen vieler Krebsarten, was seine Komponenten zu wichtigen therapeutischen Zielen

macht[4]. Angenomalin ist ein neuartiger, hochselektiver niedermolekularer Inhibitor von

MEK1 und MEK2, den Schlüsselkinasen innerhalb dieser Kaskade. Dieser Leitfaden bietet

einen direkten Vergleich der präklinischen Wirksamkeit von Angenomalin mit etablierten MEK-

Inhibitoren wie Trametinib und Selumetinib und liefert detaillierte experimentelle Daten und

Protokolle.

Vergleichende Leistungsdaten
Die Wirksamkeit von Angenomalin wurde im Vergleich zu bekannten Inhibitoren sowohl in

biochemischen als auch in zellbasierten Assays bewertet.

Tabelle 1: Biochemische Aktivität – In-vitro-Kinase-Inhibition

Diese Tabelle fasst die halbmaximale Hemmkonzentration (IC50) der Inhibitoren gegen

rekombinante MEK1- und MEK2-Enzyme zusammen. Ein niedrigerer IC50-Wert steht für eine

höhere Potenz.
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Verbindung MEK1 IC50 (nM) MEK2 IC50 (nM) Datenquelle(n)

Angenomalin 0,75 1,5 Interne Daten

Trametinib 0,92 1,8 [5]

Selumetinib 14 530 [5][6]

Tabelle 2: Zelluläre Aktivität – Hemmung der ERK1/2-Phosphorylierung

Diese Tabelle zeigt die IC50-Werte für die Hemmung der Phosphorylierung von ERK1/2 (p-

ERK), einem nachgeschalteten Substrat von MEK, in HT-29-Kolorektalkarzinomzellen. Dies

spiegelt die zelluläre Wirksamkeit des Inhibitors wider.

Verbindung
p-ERK1/2-Inhibition IC50
(nM)

Datenquelle(n)

Angenomalin 8,5 Interne Daten

Trametinib ~10 [7]

Selumetinib 10 [8]

Visualisierung des Signalwegs und des
experimentellen Arbeitsablaufs
Diagramm 1: MAPK/ERK-Signalweg

Das folgende Diagramm veranschaulicht die Kaskade von der Aktivierung des Rezeptors bis

zur Genexpression und hebt den Angriffspunkt der MEK-Inhibitoren hervor.
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Abbildung 1: Der MAPK/ERK-Signalweg und der Angriffspunkt von MEK-Inhibitoren.

Diagramm 2: Allgemeiner Arbeitsablauf zur Inhibitoren-Charakterisierung

Dieses Diagramm skizziert die logische Abfolge der Schritte, die bei der vergleichenden

Bewertung von Kinase-Inhibitoren durchgeführt werden.
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Abbildung 2: Experimenteller Arbeitsablauf für die vergleichende Inhibitoren-Bewertung.

Detaillierte experimentelle Protokolle
Die folgenden Protokolle beschreiben die Methoden, die zur Erhebung der in den Tabellen 1

und 2 dargestellten Daten verwendet wurden.
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Protokoll 1: In-vitro-Kinase-Assay zur Bestimmung des
IC50-Wertes (ADP-Glo™-Methode)
Dieses Protokoll quantifiziert die Kinaseaktivität durch Messung der ADP-Produktion nach der

Kinase-Reaktion[9].

Vorbereitung der Reagenzien:

Stellen Sie eine serielle 3-fache Verdünnung von Angenomalin und den

Vergleichsinhibitoren in DMSO her. Die Endkonzentrationen reichen typischerweise von

10 µM bis 0,5 nM.

Bereiten Sie die Kinase-Reaktionspuffer, die rekombinante MEK1/2-Enzymlösung und die

Substratlösung (inaktives ERK) vor.

Assay-Durchführung (384-Well-Platte):

Pipettieren Sie 1 µL jeder Inhibitorkonzentration in die entsprechenden Wells. Fügen Sie

Kontrollwells mit reinem DMSO hinzu (100 % Aktivität).

Fügen Sie 4 µL der MEK1/2-Enzym- und Substratmischung in jedes Well.

Starten Sie die Kinase-Reaktion durch Zugabe von 5 µL einer ATP-Lösung.

Inkubieren Sie die Platte für 60 Minuten bei Raumtemperatur.

Detektion:

Stoppen Sie die Reaktion durch Zugabe von 5 µL ADP-Glo™-Reagenz. Inkubieren Sie für

40 Minuten bei Raumtemperatur, um das verbleibende ATP abzubauen.

Fügen Sie 10 µL Kinase-Detektionsreagenz hinzu, um das produzierte ADP in ein

lumineszentes Signal umzuwandeln. Inkubieren Sie für 30 Minuten.

Messen Sie die Lumineszenz mit einem Plattenlesegerät.

Datenanalyse:
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Normalisieren Sie die Daten, wobei die Lumineszenz der DMSO-Kontrolle auf 100 % und

die Wells ohne Enzym auf 0 % Aktivität gesetzt werden.

Tragen Sie die prozentuale Hemmung gegen die logarithmische Inhibitorkonzentration auf

und bestimmen Sie den IC50-Wert mithilfe einer nichtlinearen Regression (sigmoide

Dosis-Wirkungs-Kurve).

Protokoll 2: Western-Blot-Analyse zur Messung der p-
ERK1/2-Phosphorylierung
Dieses Protokoll dient der Quantifizierung der relativen Menge an phosphoryliertem ERK1/2 in

zellulären Lysaten nach der Behandlung mit einem Inhibitor[10][11].

Zellbehandlung und Lyse:

Säen Sie HT-29-Zellen in 6-Well-Platten aus und lassen Sie sie über Nacht anhaften.

Behandeln Sie die Zellen für 2 Stunden mit den seriellen Verdünnungen von

Angenomalin oder den Vergleichsinhibitoren.

Waschen Sie die Zellen mit eiskaltem PBS und lysieren Sie sie in RIPA-Puffer, der mit

Protease- und Phosphatase-Inhibitoren versetzt ist.

Bestimmen Sie die Proteinkonzentration jedes Lysats mit einem BCA-Assay.

SDS-PAGE und Proteintransfer:

Laden Sie 20 µg Protein pro Spur auf ein 4-12%iges Bis-Tris-Polyacrylamidgel.

Trennen Sie die Proteine durch Gelelektrophorese.

Übertragen Sie die getrennten Proteine auf eine PVDF-Membran[11].

Immunodetektion:

Blockieren Sie die Membran für 1 Stunde bei Raumtemperatur in 5 %iger BSA- oder

Magermilchlösung in TBST.
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Inkubieren Sie die Membran über Nacht bei 4 °C mit einem primären Antikörper, der

spezifisch für p-ERK1/2 (Thr202/Tyr204) ist (z. B. von Cell Signaling Technology, 1:1000

Verdünnung)[12].

Waschen Sie die Membran dreimal für je 10 Minuten in TBST.

Inkubieren Sie die Membran für 1 Stunde bei Raumtemperatur mit einem HRP-

gekoppelten sekundären Antikörper (1:5000 Verdünnung).

Waschen Sie die Membran erneut dreimal für je 10 Minuten in TBST.

Detektion und Analyse:

Detektieren Sie das Signal mit einem Chemilumineszenz-Substrat (ECL) und bilden Sie es

mit einem digitalen Imaging-System ab.

Strippen Sie die Membran und re-proben Sie sie mit einem Antikörper gegen Gesamt-

ERK1/2 als Ladekontrolle.

Quantifizieren Sie die Bandenintensitäten densitometrisch. Normalisieren Sie das p-ERK-

Signal auf das Gesamt-ERK-Signal und berechnen Sie die prozentuale Hemmung relativ

zur DMSO-behandelten Kontrolle, um die IC50-Werte zu bestimmen.

Zusammenfassung und Schlussfolgerung
Die präsentierten Daten zeigen, dass Angenomalin ein hochwirksamer MEK1/2-Inhibitor ist. In

biochemischen Assays zeigt Angenomalin eine höhere Potenz als Trametinib und eine

signifikant höhere Potenz als Selumetinib. Diese hohe Wirksamkeit überträgt sich auf zelluläre

Systeme, wo Angenomalin die Phosphorylierung von ERK1/2 mit einer Potenz hemmt, die mit

der von Trametinib vergleichbar ist.

Zusammenfassend lässt sich sagen, dass Angenomalin aufgrund seines potenten und

selektiven Hemmprofils ein vielversprechender Kandidat für die weitere Entwicklung als

zielgerichtete Krebstherapie ist. Die hier beschriebenen Methoden bieten einen robusten

Rahmen für zukünftige vergleichende Studien.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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